molecular formula C20H27N5O5S2 B2520395 N-((5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 903272-36-6

N-((5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2520395
CAS RN: 903272-36-6
M. Wt: 481.59
InChI Key: ITJHYSRAMQTAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of an oxadiazole ring, a common feature in molecules with a variety of pharmacological properties, including antimicrobial and anti-inflammatory activities. The cyclohexylamino and sulfamoyl groups may also contribute to the compound's biological activity.

Synthesis Analysis

The synthesis of related oxadiazole compounds has been reported in the literature. For instance, the reaction of benzamide oxime with N,N'-dicyclohexylcarbodiimide leads to the formation of a 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole compound . This suggests that similar synthetic strategies could be employed to synthesize the compound , possibly involving the use of carbodiimides and oxime precursors.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom within the ring. This structure is known to confer a range of biological activities, as evidenced by the synthesis and biological activity of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides, which showed antimicrobial activity .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions. The presence of the oxadiazole ring in the compound suggests that it may undergo reactions typical of heteroaromatic compounds, such as nucleophilic substitution or addition reactions. The sulfamoyl group could also be reactive, potentially undergoing transformations that could modify the compound's biological activity, as seen in the structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. The oxadiazole ring imparts rigidity to the molecule, which could affect its solubility and permeability. The presence of the cyclohexylamino and sulfamoyl groups could also impact the compound's hydrophilicity or lipophilicity, which in turn would influence its pharmacokinetic properties. The synthesis of related compounds, such as N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes, and their evaluation as inhibitors of platelet aggregation, suggests that the compound may also have potential biological applications .

Scientific Research Applications

Metabolism and Disposition Studies

Research on the metabolism and disposition of pharmacologically active compounds is crucial for understanding their pharmacokinetics, including absorption, distribution, metabolism, excretion (ADME), and potential toxicological profiles. For instance, the study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlights the complex metabolic pathways involving oxidation, rearrangement, and conjugation processes in humans (Renzulli et al., 2011). This type of research is essential for developing new pharmaceuticals, ensuring their efficacy, and minimizing adverse effects.

Pharmacokinetics of New Pharmaceutical Compounds

Understanding the pharmacokinetics of new pharmaceutical compounds, including their metabolic profiles, is essential for drug development. The detailed pharmacokinetic analysis of dabigatran, a direct thrombin inhibitor, provides insights into its bioavailability, elimination pathways, and the role of esterases in its metabolism, which could be relevant for compounds with similar functionalities (Blech et al., 2008).

Biomonitoring and Occupational Health

Biomonitoring studies, such as those assessing exposure to N,N-dimethylformamide (DMF) through the determination of urinary metabolites, are crucial for occupational health and safety. These studies help in setting exposure limits and developing safety guidelines for workers exposed to hazardous chemicals (Sakai et al., 1995). Research in this area can be applied to a wide range of chemicals, including those with complex structures like the compound .

Environmental Toxicology and Exposure Assessment

The metabolism of pesticides and environmental contaminants, such as captan, and the identification of urinary biomarkers for exposure, are critical for assessing environmental and occupational exposure risks. Studies in this field contribute to the development of safety standards and regulatory policies to protect human health and the environment (Krieger & Thongsinthusak, 1993).

properties

IUPAC Name

N-[[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5S2/c1-25(2)32(28,29)16-10-8-14(9-11-16)19(27)21-12-18-23-24-20(30-18)31-13-17(26)22-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJHYSRAMQTAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.